molecular formula C21H25BrN2O4 B2909925 2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide CAS No. 433698-96-5

2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B2909925
CAS No.: 433698-96-5
M. Wt: 449.345
InChI Key: XEDFPCKJZLTWAH-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl core, a bromine atom at position 2, and a 4-(piperidin-1-yl)phenylamide group. This structure combines electron-rich methoxy groups with a bromine atom, which may enhance halogen bonding interactions in biological systems .

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O4/c1-26-17-13-16(18(22)20(28-3)19(17)27-2)21(25)23-14-7-9-15(10-8-14)24-11-5-4-6-12-24/h7-10,13H,4-6,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDFPCKJZLTWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
2-Bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide (Target) C₂₁H₂₄BrN₂O₄* ~472.34 2-Br, 3,4,5-OMe, 4-(piperidin-1-yl)phenyl Basic piperidine group; halogen bonding
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₆BrNO₄ 366.21 3,4,5-OMe, 4-Br-phenyl Crystalline; N-H···O hydrogen bonding
3,4,5-Trimethoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide C₂₀H₂₂N₂O₅ 370.41 3,4,5-OMe, 4-(2-oxopyrrolidinyl)phenyl Pyrrolidinone introduces polar ketone
2-Bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide C₂₀H₁₉BrN₄O₆S 523.03 2-Br, 3,4,5-OMe, 4-(pyrimidine sulfonamide)phenyl High polarity; CCS = 196.7 Ų (predicted)
SBI-0206965 (Pyrimidine derivative) C₂₁H₂₁BrN₄O₅ 489.32 2-Br, 3,4,5-OMe, pyrimidinyl-O-benzamide Higher MW; pyrimidine enhances π-stacking
3,4,5-Trimethoxy-N-[4-(3-methyltriazolo-thiadiazol-6-yl)phenyl]benzamide C₂₀H₁₉N₅O₄S 425.46 3,4,5-OMe, triazolo-thiadiazole substituent Heterocyclic; moderate lipophilicity

Key Differences and Implications

Halogen vs. Non-Halogenated Derivatives

  • Bromine Position : The target compound’s bromine at position 2 contrasts with N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide , where bromine is on the aniline ring. This positional difference may alter steric hindrance and electronic effects, impacting binding to hydrophobic pockets in biological targets.
  • Sulfonamide vs. Piperidine : Replacing the piperidinyl group with a pyrimidin-2-ylsulfamoyl moiety (as in ) increases polarity and predicted collision cross-section (CCS = 196.7 Ų), suggesting reduced membrane permeability compared to the target compound .

Heterocyclic Modifications

  • Pyrrolidinone vs. Piperidine: The pyrrolidinone group in 3,4,5-trimethoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide introduces a hydrogen-bond acceptor (ketone), which may enhance interactions with polar residues in enzymes or receptors compared to the non-oxidized piperidine in the target compound .

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